Chemical structure and properties of Carboxymethoxyamine-d2 Hemihydrochloride
Chemical structure and properties of Carboxymethoxyamine-d2 Hemihydrochloride
An In-Depth Technical Guide to Carboxymethoxyamine-d2 Hemihydrochloride for Advanced Analytical Applications
Introduction
Carboxymethoxyamine-d2 (d2-CMA) Hemihydrochloride is a deuterated stable isotope-labeled derivatizing agent of significant interest to the scientific community, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical research. Its primary function is to serve as a robust internal standard for the accurate quantification of carbonyl-containing compounds—such as aldehydes and ketones—via mass spectrometry.[1] These endogenous molecules, often present at low concentrations and exhibiting poor ionization efficiency, present considerable analytical challenges.[2] This guide provides a comprehensive overview of the chemical structure, properties, and core applications of d2-CMA, offering field-proven insights and detailed protocols for its effective use.
Chemical Identity and Physicochemical Properties
Carboxymethoxyamine-d2 Hemihydrochloride is the deuterated analogue of Carboxymethoxyamine Hemihydrochloride (CAS 2921-14-4). The incorporation of two deuterium atoms provides a distinct mass shift, essential for its role as an internal standard in mass spectrometry-based assays.
The chemical structure consists of an aminooxy functional group linked to a deuterated acetic acid backbone, supplied as a hemihydrochloride salt. The deuterium atoms are typically located on the methylene carbon, creating a more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is due to the kinetic isotope effect, which can confer greater stability against certain chemical or enzymatic degradation pathways.[3]
Table 1: Physicochemical Properties of Carboxymethoxyamine-d2 Hemihydrochloride
| Property | Value | Source(s) |
| CAS Number | 1246817-66-2 | [4] |
| Molecular Formula | C₂H₃D₂NO₃·½HCl | [5] |
| Molecular Weight | ~111.33 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 150-156 °C (with decomposition) | [6][8][9] |
| Solubility | Soluble in water, though some sources note decomposition | [6][7] |
| Storage Conditions | -20°C, under inert gas, protected from moisture | [6] |
Synthesis and Quality Control
The synthesis of d2-CMA is not trivial and requires specialized deuterated starting materials. A plausible synthetic route involves the reaction of a deuterated haloacetic acid with a protected hydroxylamine, followed by deprotection and conversion to the hemihydrochloride salt.
Authoritative Grounding: The quality and purity of d2-CMA are paramount for its use as an internal standard. A self-validating system of quality control must be employed:
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Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to confirm the chemical structure and the precise location of the deuterium atoms.
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Isotopic Purity: High-resolution mass spectrometry is essential to determine the degree of deuterium incorporation and to quantify the presence of unlabeled (d0) or partially labeled (d1) species. An isotopic purity of >98% is typically required.
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Chemical Purity: High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is used to assess the presence of any chemical impurities that could interfere with the analysis.
Core Application: Derivatization for Mass Spectrometry
The fundamental utility of d2-CMA lies in its application within stable isotope dilution assays for quantifying carbonyls. This strategy is built on the derivatization of the target analyte with an unlabeled derivatizing agent, while a known quantity of the analyte is spiked with the deuterated internal standard (d2-CMA) and derivatized in parallel, or more commonly, the d2-CMA itself is used to spike a sample where the native carbonyls are derivatized with a light reagent. However, its most powerful use is as an internal standard for analytes derivatized with the unlabeled version of CMA.
Causality Behind Derivatization
Many biologically relevant carbonyls (e.g., keto-acids, steroid hormones, sugar metabolites) lack easily ionizable functional groups, leading to poor sensitivity in electrospray ionization mass spectrometry (ESI-MS).[2] The aminooxy group of CMA reacts specifically and efficiently with carbonyls to form a stable oxime derivative.[10] This reaction introduces a carboxylic acid group, which can be readily ionized in negative mode ESI, dramatically enhancing detection sensitivity.
The Role as a Self-Validating Internal Standard
By spiking a known amount of d2-CMA-derivatized standard into a sample, it acts as an ideal internal standard. It is chemically identical to the analyte-derivative, ensuring it behaves the same way during sample extraction, cleanup, and chromatographic separation. Any sample loss or matrix-induced ionization suppression/enhancement will affect both the analyte and the internal standard equally.[1] The quantification is then based on the ratio of the MS signal of the analyte-derivative to the d2-CMA-derivative, providing highly accurate and precise results.
Experimental Protocol: Quantification of Carbonyls
This protocol describes a validated workflow for the quantification of a target carbonyl compound in a biological matrix (e.g., plasma) using unlabeled CMA for derivatization and d2-CMA as the internal standard.
Step-by-Step Methodology
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Reagent Preparation:
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Derivatization Reagent: Prepare a 10 mg/mL solution of Carboxymethoxyamine Hemihydrochloride (unlabeled) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).
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Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of Carboxymethoxyamine-d2 Hemihydrochloride in methanol. Serially dilute to create a working IS solution (e.g., 1 µg/mL). Expertise Insight: The concentration of the working IS should be chosen to be near the midpoint of the expected analyte concentration range.
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Sample Preparation & Protein Precipitation:
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To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the d2-CMA internal standard.
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Vortex vigorously for 1 minute to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Derivatization:
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Add 50 µL of the unlabeled CMA derivatization reagent to the supernatant.
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Vortex briefly and incubate the mixture at 60°C for 30 minutes. Causality: Mild heating accelerates the reaction, ensuring complete derivatization. The slightly acidic pH is optimal for oxime formation.
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After incubation, cool the samples to room temperature.
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Sample Cleanup (Optional but Recommended):
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For complex matrices, a Solid-Phase Extraction (SPE) step can remove interferences. Use a mixed-mode or reverse-phase SPE cartridge according to the manufacturer's protocol.
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Elute the derivatized analytes and evaporate to dryness under a stream of nitrogen.
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LC-MS/MS Analysis:
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Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
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Inject onto a reverse-phase C18 column.
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Perform analysis using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the analyte-CMA derivative and the d2-CMA derivative.
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Conclusion
Carboxymethoxyamine-d2 Hemihydrochloride is an indispensable tool for researchers requiring precise and accurate quantification of carbonyl-containing molecules. Its utility as a stable isotope-labeled internal standard, combined with the sensitivity enhancement provided by derivatization, allows for the reliable measurement of low-abundance analytes in complex biological matrices. The robust, self-validating nature of the stable isotope dilution workflow described herein provides the trustworthiness and scientific integrity necessary for applications ranging from fundamental metabolic research to regulated clinical and pharmaceutical drug development.
References
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Novachem. (n.d.). Carboxymethoxyamine-d2 Hemihydrochloride [TRC-C178732-2.5MG]. Retrieved from [Link]
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LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]
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PubMed. (1948). The preparation of carboxymethoxylamine hemihydrochloride. Journal of the American Chemical Society. Retrieved from [Link]
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Fisher Scientific. (n.d.). Carboxymethoxylamine HemiHydroChloride, 98%. Retrieved from [Link]
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ChemRxiv. (n.d.). High throughput identification of carbonyl compounds in natural organic matter by directional derivatization combined with ultra-high resolution mass spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
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MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]
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ResearchGate. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism for the derivatization of carbonyl compounds.... Retrieved from [Link]
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PMC. (n.d.). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Retrieved from [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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SciSpace. (n.d.). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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PMC. (n.d.). Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field. Retrieved from [Link]
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ResearchGate. (2025). Clinical Applications of Mass Spectrometry in Drug Analysis: Methods and Protocols. Retrieved from [Link]
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